molecular formula C13H20ClN3O4S B2381047 2-Amino-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]acetamide;hydrochloride CAS No. 2038790-10-0

2-Amino-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]acetamide;hydrochloride

Cat. No.: B2381047
CAS No.: 2038790-10-0
M. Wt: 349.83
InChI Key: ZBWVANOVQFODBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]acetamide hydrochloride is a synthetic acetamide derivative featuring a morpholine ring linked via a sulfonyl group to a para-substituted phenyl ring, which is further connected to an amino-acetamide core through a methylene bridge. The hydrochloride salt enhances its solubility and stability.

Properties

IUPAC Name

2-amino-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S.ClH/c14-9-13(17)15-10-11-1-3-12(4-2-11)21(18,19)16-5-7-20-8-6-16;/h1-4H,5-10,14H2,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWVANOVQFODBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]acetamide;hydrochloride typically involves the following steps:

    Formation of the Sulfonylphenyl Intermediate: The initial step involves the sulfonylation of a phenyl ring, which is achieved by reacting a phenyl derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Introduction of the Morpholine Ring: The sulfonylphenyl intermediate is then reacted with morpholine under basic conditions to form the morpholinylsulfonylphenyl derivative.

    Acetamide Formation: The final step involves the reaction of the morpholinylsulfonylphenyl derivative with an aminoacetamide under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted acetamides.

Scientific Research Applications

2-Amino-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]acetamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]acetamide;hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, while the morpholine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparison

Table 1: Key Properties of 2-Amino-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]acetamide Hydrochloride and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Pharmacological Activity Key Research Findings
2-Amino-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]acetamide hydrochloride C₁₃H₁₉ClN₃O₄S 348.5 Morpholine sulfonylphenyl, acetamide core, hydrochloride salt Not explicitly reported Structural analogs suggest potential as a CNS-targeting agent or sulfonamide enzyme inhibitor .
2-Amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride (CID 20956089) C₁₀H₁₄ClN₂O₂ 229.45 Methoxyphenyl, acetamide core, hydrochloride salt Not reported Synthesized for crystallographic studies; no bioactivity data .
2-(4-Chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide C₁₈H₁₉ClN₂O₅S 410.52 Morpholine sulfonylphenyl, chlorophenoxy, acetamide Not reported Structural similarity to sulfonamide antibiotics; possible enzyme inhibition .
2-Amino-N-[(oxan-4-yl)methyl]acetamide hydrochloride C₈H₁₇ClN₂O₂ 208.45 Tetrahydropyran (oxan) methyl, acetamide core Not reported No bioactivity data; exemplifies heterocyclic substitution .
FPL 13950 (2-Amino-N-(1,2-diphenylethyl)-acetamide hydrochloride) C₁₆H₁₇ClN₂O 288.45 Diphenylethyl, acetamide core Anticonvulsant, NMDA receptor antagonist Neuroprotective in hypoxia/ischemia models; weak NMDA antagonism .

Pharmacological and Functional Insights

  • Morpholine Sulfonyl Group: Present in both the main compound and 2-(4-chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide, this group enhances water solubility and may facilitate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) or receptors .
  • Methoxy vs. Morpholine Substituents : The methoxyphenyl analog (CID 20956089) lacks the sulfonylmorpholine group, resulting in lower molecular weight and reduced polarity. This may limit its bioavailability compared to the main compound .
  • Heterocyclic Variations: The tetrahydropyran analog () replaces morpholine with a six-membered oxygen heterocycle, demonstrating how minor structural changes alter physicochemical properties without clear pharmacological implications .
  • NMDA Receptor Antagonism : FPL 13950, though structurally distinct (diphenylethyl substituent), highlights the acetamide core’s versatility in neuroprotective applications. Its weak NMDA antagonism suggests that the main compound’s morpholine sulfonyl group could refine receptor targeting .

Biological Activity

2-Amino-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]acetamide;hydrochloride is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on receptor interactions, pharmacodynamics, and therapeutic implications.

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H16N2O3S
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Receptor Affinity

Research indicates that this compound exhibits significant affinity for sigma receptors, particularly the σ1 receptor. A study demonstrated that related compounds showed high selectivity for σ1 over σ2 receptors, suggesting a promising pathway for therapeutic applications in pain management and neuroprotection .

Receptor Affinity (Ki) Selectivity
σ142 nM36x over σ2

The interaction with the σ1 receptor is characterized by:

  • Formation of a salt bridge between the morpholine moiety and Asp126 of the receptor.
  • Important contacts with residues Tyr120, His154, and Trp164, which are crucial for binding stability .

Pharmacological Effects

In vitro studies on analgesic effects have shown that the compound reduces nociception in formalin-induced pain models. The administration of varying doses resulted in significant pain relief, indicating its potential as an analgesic agent.

Case Studies

  • Analgesic Efficacy : In a controlled study involving animal models, the administration of the compound at doses ranging from 10 to 300 μg significantly reduced pain responses compared to control groups. The study highlights its potential utility in treating chronic pain conditions.
  • Neuroprotective Properties : Another investigation focused on neuroprotection against excitotoxicity in neuronal cultures. The compound demonstrated protective effects against glutamate-induced cell death, suggesting possible applications in neurodegenerative diseases.

Toxicology and Safety Profile

Preliminary toxicity assessments indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses. Further studies are required to establish long-term safety and potential side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]acetamide hydrochloride, and how is purity ensured during synthesis?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with sulfonylation of the phenyl group followed by coupling with the acetamide moiety. Key steps include:

  • Sulfonylation : Reacting 4-aminobenzyl alcohol with morpholine-4-sulfonyl chloride under basic conditions (e.g., NaHCO₃) in dichloromethane .
  • Acetamide Formation : Coupling the sulfonylated intermediate with 2-aminoacetic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Hydrochloride Salt Formation : Treating the free base with HCl in ethanol to improve solubility .
  • Purity Control : Purification via silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) and recrystallization from ethyl acetate. Final purity (>95%) is confirmed by HPLC and ¹H/¹³C NMR .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR confirms the presence of morpholine sulfonyl protons (δ 3.0–3.5 ppm) and acetamide NH₂ signals (δ 6.8–7.2 ppm). ¹³C NMR identifies carbonyl carbons (δ ~170 ppm) and aromatic carbons (δ 120–140 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 412.12) and fragments consistent with sulfonyl and acetamide cleavage .
  • IR Spectroscopy : Stretching vibrations for sulfonyl (1150–1300 cm⁻¹) and amide (1650–1700 cm⁻¹) groups confirm functional groups .

Advanced Research Questions

Q. How does the morpholine-4-sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The sulfonyl group acts as a strong electron-withdrawing group, activating the phenyl ring for electrophilic substitution. For example:

  • Nitration : Reacts with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at the para position relative to the sulfonyl group .
  • Reduction : LiAlH₄ reduces the sulfonyl group to a sulfide, altering biological activity .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/water .

Q. What strategies can address low aqueous solubility in biological assays?

  • Methodological Answer :

  • Salt Formation : Hydrochloride salt enhances solubility in polar solvents (e.g., water, PBS) .
  • Co-Solvent Systems : Use DMSO (≤10%) or cyclodextrin-based solubilizers .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the acetamide moiety, which are cleaved in vivo .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., HEK-293, HeLa) to differentiate therapeutic vs. cytotoxic thresholds .
  • Target Identification : Use SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to validate direct protein targets .
  • Pathway Analysis : RNA-seq or phosphoproteomics can reveal off-target effects on inflammatory (NF-κB) vs. apoptotic (caspase-3) pathways .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., PI3Kγ) or GPCRs. Key interactions include hydrogen bonds with the sulfonyl group and hydrophobic contacts with the morpholine ring .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes in explicit solvent .
  • QSAR Models : CoMFA/CoMSIA correlates substituent effects (e.g., electron-withdrawing groups on phenyl) with activity .

Q. How can structural analogs be designed to improve pharmacokinetic properties (e.g., metabolic stability)?

  • Methodological Answer :

  • Bioisosteric Replacement : Replace the morpholine ring with thiomorpholine (improves metabolic stability) or piperazine (enhances solubility) .
  • Metabolic Hotspot Shielding : Fluorinate the acetamide methyl group to block CYP450 oxidation .
  • Prodrug Modifications : Introduce PEGylated side chains to prolong half-life .

Data Contradiction Analysis

  • Example : Discrepancies in reported IC₅₀ values for kinase inhibition may arise from:
    • Assay Conditions : ATP concentration (1 mM vs. 10 μM) affects competitive inhibition .
    • Cell Permeability : Differences in P-gp efflux activity across cell lines (e.g., MDCK vs. Caco-2) .
    • Solution Stability : Hydrolysis of the acetamide group in PBS (pH 7.4) over 24 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.